![molecular formula C7H8N4 B596879 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239647-61-0](/img/structure/B596879.png)

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

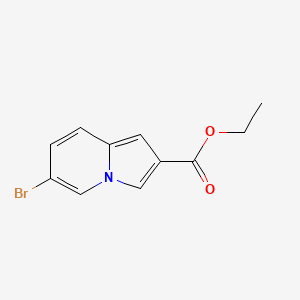

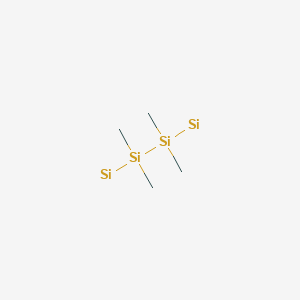

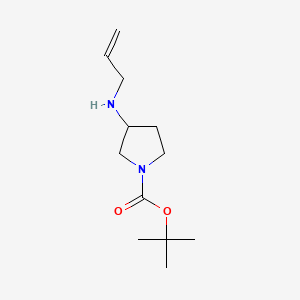

“6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound with the molecular weight of 148.17 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its potential in diverse structures in agriculture and medicinal chemistry .

Synthesis Analysis

The synthesis of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” and similar compounds has been related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” consists of two carbon and three nitrogen atoms, making it readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” are complex and can lead to a variety of products. For example, the reaction can provide either dihydropyrimidin-2-ones or derivatives of imidazolin-2-one, depending on the electronic properties of the substituent in the arylglyoxal molecule .Applications De Recherche Scientifique

Medicinal Chemistry: RORγt Inverse Agonists

This compound exhibits activity as an RORγt inverse agonist . RORγt is a nuclear receptor implicated in the regulation of immune responses, and its modulation is of interest for treating autoimmune diseases. The ability of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine to act on this pathway could lead to new therapeutic agents for conditions like psoriasis or inflammatory bowel disease.

Pharmacology: JAK Inhibitors

The compound also shows promise as an inhibitor of Janus kinases (JAK1 and JAK2) . These enzymes are critical for the signaling of a variety of cytokines and growth factors. Inhibitors of JAKs have therapeutic potential in treating myeloproliferative disorders, rheumatoid arthritis, and certain cancers.

Cardiovascular Therapeutics

In the realm of cardiovascular disorders, derivatives of this compound have been utilized due to their biological activities . Research in this area could lead to the development of novel treatments for hypertension, atherosclerosis, and other cardiovascular diseases.

Antidiabetic Applications

The compound has been associated with the treatment of type 2 diabetes . By modulating biological pathways related to glucose metabolism, it could contribute to the management of blood sugar levels and insulin sensitivity.

Material Sciences: OLED Devices

Beyond biomedical applications, this compound has been used in the design of efficient light-emitting materials for phosphorescent OLED (organic light-emitting diode) devices . Its structural properties may improve the performance and durability of OLEDs, which are used in displays for various electronic devices.

Synthesis Methodology: Microwave-Mediated Reactions

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, demonstrating the compound’s relevance in green chemistry . This approach offers a sustainable pathway for the synthesis of heterocyclic compounds, which are foundational in many pharmaceuticals and agrochemicals.

Cancer Research: Antiproliferative Activities

In cancer research, certain derivatives have shown moderate antiproliferative activities against various cancer cell lines . This suggests potential applications in developing anticancer agents that could inhibit the growth of tumors.

Enzyme Inhibition: CDK2 Inhibitors

Lastly, the compound has been part of the discovery of novel CDK2 inhibitors . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells, offering a strategic point of intervention for cancer therapy.

Mécanisme D'action

Target of Action

The primary targets of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine are enzymes such as RORγt , PHD-1 , JAK1 , and JAK2 . These enzymes play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, PHD-1 is involved in cellular response to hypoxia, while JAK1 and JAK2 are part of the Janus kinase family, which are involved in cytokine signaling .

Mode of Action

6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine interacts with its targets by acting as an inhibitor . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This results in modulation of the biological processes these enzymes are involved in .

Biochemical Pathways

The inhibition of the aforementioned enzymes affects several biochemical pathways. For instance, inhibiting RORγt can modulate immune responses, while inhibiting PHD-1 can affect cellular responses to hypoxia . Inhibition of JAK1 and JAK2 can disrupt cytokine signaling, which can have wide-ranging effects on immune function and inflammation .

Pharmacokinetics

One study suggests that a similar compound has an oral bioavailability of 51% with high systemic exposure . This suggests that 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine may also have good oral bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine’s action are dependent on the specific target and biological context. For instance, inhibition of RORγt can modulate immune responses, potentially reducing inflammation . Inhibition of JAK1 and JAK2 can disrupt cytokine signaling, potentially affecting cell proliferation and immune responses .

Propriétés

IUPAC Name |

6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHBPULNBBLYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)N)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712401 |

Source

|

| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239647-61-0 |

Source

|

| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239647-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

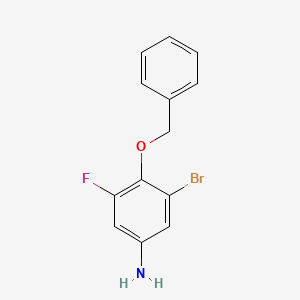

![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)